1-(2-Isopropoxy-4-methylphenyl)ethylamine hydrochloride
Overview
Description
1-(2-Isopropoxy-4-methylphenyl)ethylamine hydrochloride (IPMPA-HCl) is a synthetic compound that has a wide range of applications in scientific research and laboratory experiments. It is a tertiary amine, which is an organic compound that contains three organic groups attached to an amine group. IPMPA-HCl is used in a variety of applications, including biochemical and physiological studies, drug development, and as a reagent in chemical synthesis.
Scientific Research Applications
Structural and Synthetic Studies
- The compound and its derivatives have been the subject of structural investigation through single-crystal X-ray diffraction to understand their molecular configurations and interactions. Such studies provide insights into the compound's potential applications in materials science and pharmaceuticals (Datta, Podder, & Dattagupta, 1994).
Neuropharmacological Research
- Research on analogs and derivatives of 1-(2-Isopropoxy-4-methylphenyl)ethylamine has explored their ability to inhibit neurotransmitter uptake and potential antidepressant activity, indicating its relevance in the development of novel treatments for mood disorders (Yardley et al., 1990).
Metabolic Studies
- Studies on the metabolism of structurally related amphetamines provide a basis for understanding the metabolic pathways, toxicity, and potential therapeutic uses of 1-(2-Isopropoxy-4-methylphenyl)ethylamine derivatives. Such research is crucial for drug development and safety assessments (Welter et al., 2014).
Analgesic Potential
- Synthetic efforts have led to the creation of optically pure derivatives with significant analgesic activity, comparable to known analgesics, highlighting the compound's potential in pain management (Takahashi et al., 1983).
Psychoactive Research Chemicals
- The compound's analogs have been synthesized and characterized, contributing to the understanding of their psychoactive effects and helping to inform regulatory and safety measures for novel psychoactive substances (Cason, 1989).
Monoamine Oxidase Inhibition
- Research into the compound's effects on monoamine oxidase activity suggests potential applications in the treatment of various psychiatric and neurological disorders by modulating neurotransmitter levels (McCoubrey, 1959).
properties
IUPAC Name |
1-(4-methyl-2-propan-2-yloxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-8(2)14-12-7-9(3)5-6-11(12)10(4)13;/h5-8,10H,13H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGBRYAYBCJORE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)OC(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isopropoxy-4-methylphenyl)ethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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